molecular formula C15H12ClFO4 B5842392 2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B5842392
M. Wt: 310.70 g/mol
InChI Key: ZCSGQDAGMQPHFD-UHFFFAOYSA-N
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Description

2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a synthetic organic compound that belongs to the class of benzyl esters This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl ring, along with a pyranone moiety

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2,4-dimethyl-6-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO4/c1-8-6-13(18)21-9(2)14(8)15(19)20-7-10-11(16)4-3-5-12(10)17/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSGQDAGMQPHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)OCC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate typically involves the esterification of 2-chloro-6-fluorobenzyl alcohol with 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The benzyl alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Derivatives with different substituents on the benzyl ring.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl alcohol
  • 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid
  • 2-chloro-6-fluorobenzyl bromide

Uniqueness

2-chloro-6-fluorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the benzyl ring, along with the pyranone moiety, distinguishes it from other similar compounds and makes it a valuable compound for research and development.

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